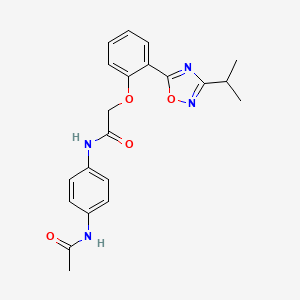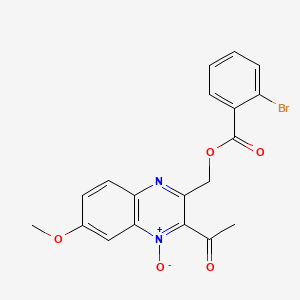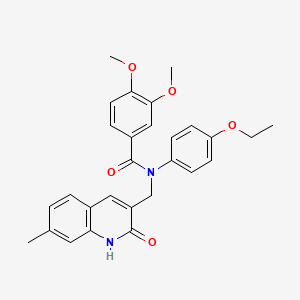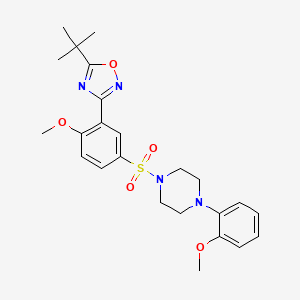
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. Some of the major effects include:
1. Inhibition of bacterial and fungal growth: This compound has been shown to inhibit the growth of various pathogenic microorganisms by interfering with their metabolic processes.
2. Induction of apoptosis: this compound has been found to induce apoptosis (programmed cell death) in various cancer cell lines.
3. Reduction of inflammation: This compound has been shown to reduce inflammation by inhibiting the activity of certain pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has several advantages and limitations for lab experiments. Some of the major advantages include:
1. Potent pharmacological effects: This compound exhibits potent pharmacological effects, which makes it a promising candidate for various scientific research applications.
2. Easy synthesis: The synthesis of this compound is relatively easy and can be achieved using simple laboratory techniques.
Some of the major limitations include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to work with in certain experimental settings.
2. Potential toxicity: This compound has not been extensively studied for its toxicity, which can pose a potential risk in certain experimental settings.
Future Directions
There are several future directions for the scientific research on N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide. Some of the major directions include:
1. Development of novel therapeutic agents: this compound has shown promising results as a potential therapeutic agent for various diseases. Future research can focus on the development of novel therapeutic agents based on this compound.
2. Mechanistic studies: The mechanism of action of this compound is not fully understood. Future research can focus on the elucidation of the underlying mechanisms of action of this compound.
3. Toxicity studies: this compound has not been extensively studied for its toxicity. Future research can focus on the evaluation of the potential toxicity of this compound in various experimental settings.
Synthesis Methods
The synthesis of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide involves a multistep process that includes the reaction of 4-methoxybenzenesulfonyl chloride with benzylamine, followed by the reaction of the resulting product with ethyl isocyanate and finally with hydrazine hydrate. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in various scientific research areas. Some of the major applications include:
1. Antimicrobial activity: Studies have shown that this compound exhibits significant antibacterial and antifungal activity against various pathogenic microorganisms.
2. Anticancer activity: this compound has been found to possess potent anticancer activity against various cancer cell lines.
3. Anti-inflammatory activity: This compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-17-20-18(21-25-17)15-11-14(9-10-16(15)24-2)26(22,23)19-12-13-7-5-4-6-8-13/h4-11,19H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMULLNMPJKRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N'-(4-isopropylbenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718792.png)







![N-(2-chlorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718851.png)


![N-[4-(benzyloxy)phenyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7718873.png)
